1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
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Overview
Description
1-(Hydroxymethyl)-2-oxabicyclo[211]hexane-4-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of both hydroxymethyl and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves the use of photochemistry to access the bicyclic structure via [2+2] cycloaddition reactions . This method allows for the efficient and modular preparation of the compound, which can then be further derivatized through various transformations .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable photochemical reactions and subsequent functional group modifications to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Functional groups can be introduced at various positions on the bicyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as esters, amides, and alcohols .
Scientific Research Applications
1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid exerts its effects is primarily through its interaction with molecular targets via its functional groups. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and stability . The rigid bicyclic structure also plays a role in maintaining specific conformations, which can be crucial for binding to target proteins or enzymes .
Comparison with Similar Compounds
2-azabicyclo[2.1.1]hexane derivatives: These compounds share a similar bicyclic structure but differ in the presence of nitrogen atoms, which can alter their chemical reactivity and biological activity.
Bicyclo[3.1.0]hexanes: These compounds have a different ring size and substitution pattern, leading to variations in their chemical properties and applications.
Uniqueness: 1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is unique due to its specific combination of functional groups and rigid bicyclic structure, which provides distinct advantages in terms of stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-3-7-1-6(2-7,4-11-7)5(9)10/h8H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJACNLZILDBSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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